molecular formula C9H7NO2S B1457228 Methyl benzo[d]thiazole-7-carboxylate CAS No. 1038509-28-2

Methyl benzo[d]thiazole-7-carboxylate

Cat. No.: B1457228
CAS No.: 1038509-28-2
M. Wt: 193.22 g/mol
InChI Key: SVEZOHPWBLWBNO-UHFFFAOYSA-N
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Description

Methyl benzo[d]thiazole-7-carboxylate is a heterocyclic compound that features a benzothiazole ring fused with a carboxylate group

Biochemical Analysis

Biochemical Properties

Methyl benzo[d]thiazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, this compound has been found to inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes . These changes are indicative of the cell’s efforts to mitigate potential toxic effects of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . For instance, the compound can affect the levels of glutathione, a critical antioxidant, by modulating the activity of enzymes involved in its synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with target biomolecules in these compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be phosphorylated or acetylated, which can influence its localization and interactions with other biomolecules . This precise localization is vital for the compound’s ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzo[d]thiazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[d]thiazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Methyl benzo[d]thiazole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown potential anticancer, anti-inflammatory, and neuroprotective effects, suggesting its use in therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the carboxylate group, used in various industrial applications.

    Methyl benzo[d]thiazole-2-carboxylate: Similar structure but with the carboxylate group at a different position, exhibiting different biological activities.

    Thiazole: A related heterocyclic compound with diverse biological activities.

Uniqueness

Methyl benzo[d]thiazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

methyl 1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZOHPWBLWBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731507
Record name Methyl 1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038509-28-2
Record name Methyl 1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoamyl nitrite (22.0 mmol) is added to a solution of 2-amino-benzothiazole-7-carboxylic acid methyl ester (10.1 mmol) in THF (29 mL). The mixture is heated to reflux for 4 h, the solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to EtOAc/heptane 4/6) to give the desired product.
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
10.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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